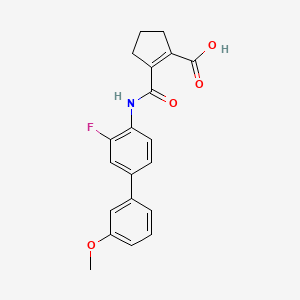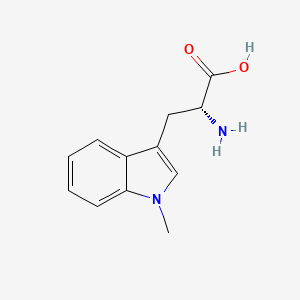
Nigericin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigericin is an antibiotic derived from the bacterium Streptomyces hygroscopicus. It was first isolated from soil samples in Nigeria in the 1950s. This compound is known for its ability to act as an ionophore, facilitating the transport of ions across cellular membranes. It has been used as an antibiotic against gram-positive bacteria and has shown potential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigericin is typically produced through fermentation processes involving Streptomyces strains. The fermentation conditions, including the choice of carbon sources, pH levels, and the presence of specific ions, can significantly influence the yield of this compound. For instance, the use of methanol and hexane as solvents during crystallization can result in different crystal structures of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation strategies to maximize yield. This includes using specific Streptomyces strains, such as Streptomyces youssoufiensis, and controlling the fermentation environment to enhance the production of this compound. High-performance liquid chromatography (HPLC) is often used for the quantitative detection and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Nigericin undergoes various chemical reactions, including fluorination, which has been shown to enhance its antibacterial activity. The fluorinated analogues of this compound have demonstrated potent activity against both gram-positive and gram-negative bacteria .
Common Reagents and Conditions: Fluorination of this compound involves the use of fluorinating agents under controlled conditions to achieve the desired chemical modifications. The reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the fluorination process .
Major Products: The major products formed from the fluorination of this compound are its fluorinated analogues, which have shown enhanced antibacterial properties and reduced cytotoxicity compared to the parent compound .
Scientific Research Applications
Nigericin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion transport mechanisms and membrane permeability.
Biology: Employed in research on cellular ion homeostasis and the activation of inflammasomes.
Medicine: Investigated for its potential as an antibacterial agent and its ability to modulate immune responses.
Industry: Utilized in the production of ionophores and other bioactive compounds
Mechanism of Action
Nigericin acts as a potassium ionophore, facilitating the efflux of potassium ions from cells. This ion transport activity can lead to the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. The activation of the NLRP3 inflammasome results in the production and release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18 .
Comparison with Similar Compounds
- Monensin
- Salinomycin
- Lasalocid
- Grisorixin
Nigericin’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
28380-24-7 |
|---|---|
Molecular Formula |
C40H68O11 |
Molecular Weight |
725.0 g/mol |
IUPAC Name |
(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35?,37-,38-,39-,40+/m0/s1 |
InChI Key |
DANUORFCFTYTSZ-FBMOGUJMSA-N |
SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
28380-24-7 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















